![molecular formula C19H16Cl2N2O2 B416084 (2E)-3-[5-(2,5-DICHLOROPHENYL)FURAN-2-YL]-2-[(E)-PIPERIDINE-1-CARBONYL]PROP-2-ENENITRILE](/img/structure/B416084.png)
(2E)-3-[5-(2,5-DICHLOROPHENYL)FURAN-2-YL]-2-[(E)-PIPERIDINE-1-CARBONYL]PROP-2-ENENITRILE
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2E)-3-[5-(2,5-DICHLOROPHENYL)FURAN-2-YL]-2-[(E)-PIPERIDINE-1-CARBONYL]PROP-2-ENENITRILE is a complex organic compound characterized by the presence of a furan ring substituted with a dichlorophenyl group, a piperidine ring, and an acrylonitrile moiety
Preparation Methods
The synthesis of (2E)-3-[5-(2,5-DICHLOROPHENYL)FURAN-2-YL]-2-[(E)-PIPERIDINE-1-CARBONYL]PROP-2-ENENITRILE typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the furan ring: The furan ring can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.
Substitution with dichlorophenyl group: The furan ring is then substituted with a dichlorophenyl group using a suitable electrophilic aromatic substitution reaction.
Formation of the acrylonitrile moiety: The acrylonitrile group is introduced through a reaction involving acryloyl chloride and a suitable base.
Attachment of the piperidine ring: The final step involves the coupling of the piperidine ring to the acrylonitrile moiety, often using a palladium-catalyzed cross-coupling reaction.
Industrial production methods may involve optimization of these steps to improve yield and reduce costs, often using continuous flow reactors and automated synthesis techniques.
Chemical Reactions Analysis
(2E)-3-[5-(2,5-DICHLOROPHENYL)FURAN-2-YL]-2-[(E)-PIPERIDINE-1-CARBONYL]PROP-2-ENENITRILE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions using agents like lithium aluminum hydride or sodium borohydride can convert the nitrile group to an amine.
Hydrolysis: The acrylonitrile moiety can undergo hydrolysis under acidic or basic conditions to yield carboxylic acids or amides.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, toluene, and ethanol, as well as catalysts like palladium on carbon and bases like sodium hydroxide.
Scientific Research Applications
(2E)-3-[5-(2,5-DICHLOROPHENYL)FURAN-2-YL]-2-[(E)-PIPERIDINE-1-CARBONYL]PROP-2-ENENITRILE has several scientific research applications:
Medicinal Chemistry: The compound is investigated for its potential as a pharmacophore in the development of new drugs, particularly for its anti-inflammatory and anticancer properties.
Materials Science: It is used in the synthesis of advanced materials, including polymers and nanomaterials, due to its unique structural features.
Biological Studies: The compound is studied for its interactions with biological macromolecules, such as proteins and nucleic acids, to understand its mechanism of action and potential therapeutic uses.
Industrial Applications: It is used as an intermediate in the synthesis of various industrial chemicals and as a building block for more complex molecules.
Mechanism of Action
The mechanism of action of (2E)-3-[5-(2,5-DICHLOROPHENYL)FURAN-2-YL]-2-[(E)-PIPERIDINE-1-CARBONYL]PROP-2-ENENITRILE involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit or activate these targets, leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby reducing inflammation. The exact molecular pathways and targets can vary depending on the specific application and context.
Comparison with Similar Compounds
(2E)-3-[5-(2,5-DICHLOROPHENYL)FURAN-2-YL]-2-[(E)-PIPERIDINE-1-CARBONYL]PROP-2-ENENITRILE can be compared with similar compounds, such as:
3-[5-(2,5-Dichloro-phenyl)-furan-2-yl]-2-(piperidine-1-carbonyl)-propanenitrile: This compound has a similar structure but with a propanenitrile group instead of an acrylonitrile group, leading to different chemical and biological properties.
3-[5-(2,5-Dichloro-phenyl)-furan-2-yl]-2-(piperidine-1-carbonyl)-butanenitrile:
3-[5-(2,5-Dichloro-phenyl)-furan-2-yl]-2-(piperidine-1-carbonyl)-pentanenitrile: The presence of a pentanenitrile group introduces additional steric and electronic effects, influencing its chemical behavior.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical reactivity and biological activity.
Properties
Molecular Formula |
C19H16Cl2N2O2 |
|---|---|
Molecular Weight |
375.2g/mol |
IUPAC Name |
(E)-3-[5-(2,5-dichlorophenyl)furan-2-yl]-2-(piperidine-1-carbonyl)prop-2-enenitrile |
InChI |
InChI=1S/C19H16Cl2N2O2/c20-14-4-6-17(21)16(11-14)18-7-5-15(25-18)10-13(12-22)19(24)23-8-2-1-3-9-23/h4-7,10-11H,1-3,8-9H2/b13-10+ |
InChI Key |
SNHFLNJQCALEPF-JLHYYAGUSA-N |
SMILES |
C1CCN(CC1)C(=O)C(=CC2=CC=C(O2)C3=C(C=CC(=C3)Cl)Cl)C#N |
Isomeric SMILES |
C1CCN(CC1)C(=O)/C(=C/C2=CC=C(O2)C3=C(C=CC(=C3)Cl)Cl)/C#N |
Canonical SMILES |
C1CCN(CC1)C(=O)C(=CC2=CC=C(O2)C3=C(C=CC(=C3)Cl)Cl)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Dimethyl 2-{[(4-methoxyphenyl)sulfonyl]amino}terephthalate](/img/structure/B416001.png)
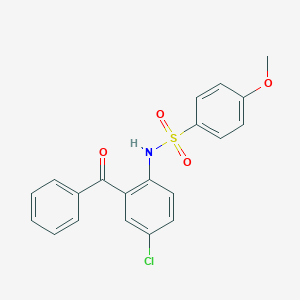
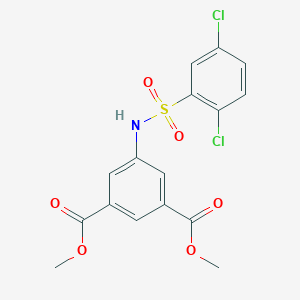

![2,3-DIHYDRO-1H-INDOL-1-YL[3-(2,3-DIHYDRO-1H-INDOL-1-YLCARBONYL)PHENYL]METHANONE](/img/structure/B416005.png)
![3-(2-chlorophenyl)-5-methyl-N-[2-(trifluoromethyl)phenyl]-1,2-oxazole-4-carboxamide](/img/structure/B416008.png)
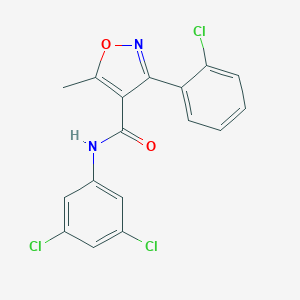
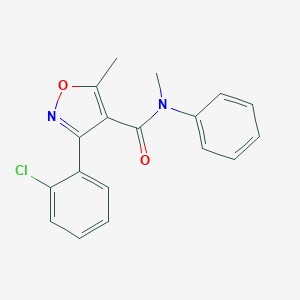
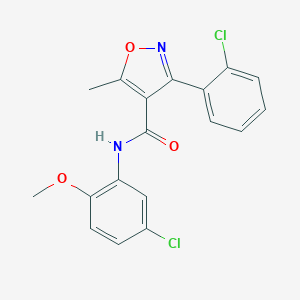
![Propyl 4-{[(2-nitrophenyl)sulfonyl]amino}benzoate](/img/structure/B416016.png)
![1-(3-Chlorophenyl)-4-{[3-(2-chlorophenyl)-5-methyl-4-isoxazolyl]carbonyl}piperazine](/img/structure/B416017.png)
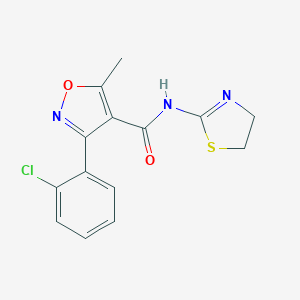
![1-{[3-(2-Chlorophenyl)-5-methyl-4-isoxazolyl]carbonyl}-1,2,3,4-tetrahydroquinoline](/img/structure/B416021.png)
![1-{[3-(2-Chlorophenyl)-5-methyl-4-isoxazolyl]carbonyl}-3-methylpiperidine](/img/structure/B416022.png)
